molecular formula C6H6N3NaO2 B1416950 sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 2034156-89-1

sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

Cat. No.: B1416950
CAS No.: 2034156-89-1
M. Wt: 175.12 g/mol
InChI Key: SVZXVEORDHJPLP-UHFFFAOYSA-M
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Description

Historical Context and Development

The compound emerged from advancements in fused heterocycle synthesis during the late 20th century. Early work on imidazo[1,2-b]pyrazoles focused on their antineoplastic properties, as seen in derivatives like IMPY (imidazole-pyrazole), which inhibits ribonucleotide reductase. The carboxylate variant gained attention in the 2010s due to improved solubility and stability compared to neutral analogs.

Key milestones include:

  • 2000s : Development of cyclization techniques for imidazo-pyrazoles using iodine catalysts.
  • 2010s : Optimization of carboxylation methods, enabling scalable production of sodium salts.
  • 2020s : Applications in kinase inhibition studies and anti-inflammatory drug candidates.

Recent synthetic breakthroughs, such as regioselective magnesiation and zincation, have expanded functionalization possibilities.

Classification within Heterocyclic Chemistry

This compound belongs to the imidazo[1,2-b]pyrazole family, a subclass of bicyclic heterocycles. Its classification is defined by:

Feature Description
Ring system Fused imidazole (5-membered) and pyrazole (5-membered) rings
Aromaticity Non-aromatic due to partial saturation at the 2,3-positions
Functional groups Carboxylate (-COO⁻) at position 7; sodium counterion
IUPAC class Sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

The fused structure places it among "non-classical" heterocyclic isosteres, often compared to indole derivatives in drug design.

Significance in Fused Ring System Research

Fused imidazo-pyrazoles are prized for their:

  • Electronic tunability : The carboxylate group enhances dipole interactions, critical for protein binding.
  • Conformational rigidity : The bicyclic system reduces entropy penalties in molecular recognition.
  • Diverse reactivity : Enables functionalization at positions 2, 3, 6, and 7 for structure-activity relationship studies.

Notable applications include:

  • Kinase inhibition : Derivatives show p38MAPK phosphorylation inhibition (IC₅₀ < 100 μM).
  • Antioxidant activity : Scavenges reactive oxygen species (ROS) in platelet aggregation studies.
  • Precursor functionality : Serves as a building block for push-pull dyes via pyrazole ring fragmentation.

Nomenclature and Structural Identification

Systematic name : this compound
Molecular formula : C₆H₆N₃NaO₂
Structural features :

  • Fused rings :
    • Imidazole (positions 1,2,3,3a,7a)
    • Partially saturated pyrazole (positions 3a,4,5,6,7)
  • Key substituents :
    • Carboxylate (-COO⁻) at position 7
    • Sodium ion (Na⁺) coordinated to carboxylate oxygen

Spectroscopic identifiers :

  • ¹H-NMR : Characteristic signals at δ 3.77 (H₃), 4.57 (H₂), and 7.67 ppm (H₆).
  • IR : Stretching vibrations at 1627 cm⁻¹ (C=O) and 1400–1450 cm⁻¹ (COO⁻).

The sodium salt form improves aqueous solubility (>50 mg/mL) compared to the free acid, making it preferable for biological assays.

Properties

IUPAC Name

sodium;2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.Na/c10-6(11)4-3-8-9-2-1-7-5(4)9;/h3,7H,1-2H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZXVEORDHJPLP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)[O-])N1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034156-89-1
Record name sodium 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Route:

  • Starting Material: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.
  • Reagents: Sodium hydroxide (NaOH).
  • Solvent: Water or a water-organic solvent mixture (e.g., methanol-water).

Reaction Conditions:

  • Temperature: Room temperature or slightly elevated (up to 50°C).
  • pH: Basic conditions, typically pH 8-10.
  • Time: Until complete neutralization is achieved, usually within a few hours.

Detailed Synthesis Procedure

  • Preparation of the Parent Acid:
    The parent acid, 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

  • Neutralization Reaction:

    • Dissolve the parent acid in a suitable solvent (e.g., water or a water-methanol mixture).
    • Slowly add sodium hydroxide solution while stirring until the pH reaches the desired range.
    • Continue stirring until the reaction is complete, as indicated by pH stabilization.
  • Purification:

    • The resulting sodium salt can be purified by recrystallization from water or a water-organic solvent mixture.
    • Alternatively, chromatographic methods may be employed for further purification.

Data Tables

Table 1: Synthesis Conditions for this compound

Parameter Description
Starting Material 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reagent Sodium hydroxide (NaOH)
Solvent Water or water-methanol mixture
Temperature Room temperature to 50°C
pH 8-10
Time Until complete neutralization

Table 2: Physical Properties of this compound

Property Value
Molecular Formula C₆H₆N₃NaO₂
Molecular Weight Approximately 175.12 g/mol
Appearance White or off-white solid

Research Findings

Research on this compound is limited, but compounds with similar structures have shown potential in medicinal chemistry, particularly in the development of drugs with anticancer and anti-inflammatory properties. The imidazo-pyrazole scaffold is versatile and can be modified to enhance biological activity.

Chemical Reactions Analysis

Acid-Base Reactions and Protonation

The sodium carboxylate group undergoes protonation in acidic conditions to regenerate the carboxylic acid derivative (2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid). This reaction is reversible and pH-dependent:
C6H6N3NaO2+H+C6H7N3O2+Na+\text{C}_6\text{H}_6\text{N}_3\text{NaO}_2+\text{H}^+\rightarrow \text{C}_6\text{H}_7\text{N}_3\text{O}_2+\text{Na}^+

Key Applications :

  • Acidification enables further functionalization (e.g., esterification, amidation) .

Nucleophilic Substitution at the Carboxylate Group

The carboxylate acts as a nucleophile in reactions with electrophilic agents:

Reaction Type Reagents/Conditions Products Source
Esterification Alkyl halides (e.g., CH<sub>3</sub>I) in DMF, 60°CEthyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate ,
Amidation Hydrazine hydrate, reflux2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carbohydrazide
Acylation Acetyl chloride, pyridineN-Acetyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Mechanistic Notes :

  • The carboxylate’s lone pairs attack electrophiles (e.g., alkyl halides), displacing leaving groups (e.g., Cl⁻) .

  • Hydrazine reacts via nucleophilic acyl substitution to form carbohydrazides .

Cyclization and Heteroannulation

The fused ring system participates in cyclization reactions to form polyheterocycles:

Example Reaction :
Treatment with aromatic aldehydes and isocyanides in acetonitrile with 4-toluenesulfonic acid yields imidazo[1,2-b]pyrazole-3-amine derivatives :
Sodium carboxylate+RCHO+RNCN Alkyl 2 aryl 5H imidazolo 1 2 b pyrazole 3 amine\text{Sodium carboxylate}+\text{RCHO}+\text{RNC}\rightarrow \text{N Alkyl 2 aryl 5H imidazolo 1 2 b pyrazole 3 amine}

Conditions :

  • Solvent: Acetonitrile

  • Catalyst: 4-Toluenesulfonic acid

  • Temperature: Room temperature .

Oxidation and Reduction

While the carboxylate group is generally redox-stable, the fused ring system undergoes selective transformations:

Reaction Type Reagents Outcome Source
Oxidation KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>Ring-opening to form pyrazole-4,5-dione derivatives
Reduction NaBH<sub>4</sub>, MeOHPartial saturation of the imidazole ring

Mechanistic Insights :

  • Oxidation targets electron-rich regions of the heterocycle, leading to ring cleavage.

  • Reduction modifies ring conjugation, altering electronic properties.

Metal Coordination and Chelation

The carboxylate’s oxygen atoms and nitrogen lone pairs enable metal coordination:

Metal Ion Application Complex Structure Source
Cu(II)Catalysis for C–N bond formationTetrahedral coordination via N<sub>imidazole</sub> and O<sub>carboxylate</sub>
Fe(III)Magnetic materials synthesisOctahedral geometry with bridging carboxylates

Key Conditions :

  • Reaction with metal salts (e.g., CuSO<sub>4</sub>) in aqueous ethanol .

Decarboxylation Reactions

Thermal or acidic decarboxylation eliminates CO<sub>2</sub>, yielding 2,3-dihydro-1H-imidazo[1,2-b]pyrazole:

Conditions :

  • Heating at 150°C in H<sub>2</sub>SO<sub>4</sub> .
    C6H6N3NaO2ΔC5H7N3+CO2+NaOH\text{C}_6\text{H}_6\text{N}_3\text{NaO}_2\xrightarrow{\Delta}\text{C}_5\text{H}_7\text{N}_3+\text{CO}_2+\text{NaOH}

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Catalyst Substrates Products Source
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>Arylboronic acids7-Aryl-imidazo[1,2-b]pyrazole carboxylates

Conditions :

  • Solvent: DME/H<sub>2</sub>O

  • Base: Na<sub>2</sub>CO<sub>3</sub>

  • Temperature: 80°C .

Scientific Research Applications

Medicinal Chemistry

Sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is being investigated for its potential in drug development. It has shown promise in targeting specific biological pathways related to inflammation and oxidative stress.

Case Study: Anti-inflammatory Agents
Recent studies have synthesized hybrid compounds combining pyrazole and imidazopyrazole scaffolds with catechol moieties. These compounds demonstrated significant anti-inflammatory activity by inhibiting reactive oxygen species (ROS) production in neutrophils and platelets, showcasing the therapeutic potential of this compound derivatives .

Coordination Chemistry

The compound serves as a building block for the synthesis of more complex molecules and ligands in coordination chemistry. Its unique imidazo[1,2-b]pyrazole core allows for selective functionalization, making it valuable for developing new materials with enhanced properties .

Material Science

In industrial applications, this compound is utilized to create materials with improved solubility and stability. These materials can be applied in various sectors including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Substituted Imidazo-Pyrazole Carboxylic Acids and Esters
  • Ethyl 2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate (7a) :

    • Molecular formula: C₁₅H₁₄FN₃O₂.
    • Key feature: Ethyl ester group at position 7 and 4-fluorophenyl substituent at position 2.
    • Role: Serves as a precursor to the carboxylic acid (8a) via hydrolysis. The fluorophenyl group enhances binding affinity to biological targets like kinases .
  • 2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid (8a) :

    • Molecular formula: C₁₂H₁₀FN₃O₂.
    • Key feature: Free carboxylic acid group at position 6.
    • Comparison: Lower solubility than the sodium salt but serves as an intermediate for further derivatization (e.g., amides or salts) .
  • 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid: Molecular formula: C₁₄H₁₅N₃O₂. Key feature: Ethyl and phenyl substituents at positions 6 and 2, respectively.
Heterocyclic Analogues
  • Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives :
    • Example: 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
    • Molecular formula: C₉H₅F₃N₂O₂.
    • Key difference: Replacement of pyrazole with pyridine in the bicyclic core.
    • Biological relevance: Enhanced electron-withdrawing effects from the trifluoromethyl group improve metabolic stability .

Functional Group Modifications

Carboxamide Derivatives
  • N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide (9a) :
    • Molecular formula: C₁₅H₁₄FN₅O.
    • Key feature: Cyclopropyl carboxamide at position 7.
    • Advantage: Improved oral bioavailability compared to carboxylates due to reduced polarity .
Sulfur-Containing Derivatives
  • Ethyl 6-Methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate :
    • Molecular formula: C₁₅H₁₅N₃O₂S·H₂O.
    • Key feature: Methylsulfanyl group at position 4.
    • Structural impact: Dihedral angle of 16.9° between imidazo-pyrazole and benzene rings, influencing π-π stacking interactions and crystal packing .

Biological Activity

Sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its imidazo[1,2-b]pyrazole core structure. The synthesis typically involves cyclization reactions of amido-nitriles under controlled conditions to yield the desired compound. Industrial production may utilize optimized methods for higher yields, including continuous flow reactors .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can modulate the activity of various enzymes and receptors, influencing several biological pathways. The exact molecular targets remain under investigation but may include:

  • Enzymes : Potential inhibition or activation of key metabolic enzymes.
  • Receptors : Binding affinity to specific receptors involved in cellular signaling pathways.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. A study indicated that derivatives of imidazo[1,2-b]pyrazole compounds exhibited cytotoxic effects on cancer cell lines such as HL-60 and MDA-MB-231. These compounds induced apoptosis in nanomolar concentrations .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundHL-60<0.01Apoptosis induction
Derivative AMDA-MB-2310.03Microtubule destabilization
Derivative BNCI-H4600.16Aurora-A kinase inhibition

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects by influencing the differentiation of immature myeloid cells into mature cells. This differentiation can restore antitumor T-cell immunity, making it a promising candidate for cancer immunotherapy .

Other Biological Activities

Beyond anticancer properties, this compound has been reported to possess:

  • Anti-inflammatory : Potential use in reducing inflammation through modulation of immune responses.
  • Antimicrobial : Activity against various pathogens has been noted in related pyrazole derivatives .

Case Studies and Research Findings

In a notable case study involving mice bearing tumors (P388 and L1210), sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole demonstrated selective inhibition of tumor cell proliferation while sparing normal cells during initial treatment phases . This differential response suggests its utility in combination chemotherapy regimens.

Q & A

Q. Table 1: Key Structural Parameters from Crystallography

ParameterValue (Å/°)Source Compound
Dihedral Angle16.90°Ethyl 6-methylsulfanyl analog
π-π Stacking3.643 ÅEthyl 6-methylsulfanyl analog
Bond Length (C=O)1.21 ÅEthyl carboxylate analog

Advanced: How do substituents on the imidazo-pyrazole core influence biological activity, and how can structural-activity relationships (SAR) be systematically studied?

Methodological Answer:

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., -F, -NO₂) enhance anticancer activity by increasing electrophilicity .
    • Bulky substituents (e.g., phenyl, benzyl) may sterically hinder target binding but improve metabolic stability .
  • SAR Workflow:
    • Synthesize derivatives with systematic substituent variations (e.g., para-fluoro, methylthio).
    • Test in vitro against cancer cell lines (e.g., IC₅₀ assays) and compare with computational docking to identify binding motifs .
    • Correlate crystallographic data (e.g., dihedral angles) with activity to assess conformational flexibility .

Advanced: How can researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:
Contradictions often arise from:

  • Structural Polymorphism: Crystal packing (e.g., hydrogen bonding, π-π interactions) alters solubility and bioavailability .
  • Assay Conditions: Variations in cell lines, serum concentrations, or incubation times.
    Resolution Strategies:
  • Standardize assays using WHO-recommended cell lines and protocols.
  • Characterize polymorphs via PXRD and compare dissolution rates .
  • Use meta-analysis to normalize data across studies, adjusting for experimental variables .

Advanced: What computational methods are suitable for predicting the sodium carboxylate’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) with crystal structure coordinates (e.g., PDB ID from analogs) to model binding to kinases or inflammatory targets.
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on salt bridges between the carboxylate and Lys/Arg residues .
  • QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond acceptors from tested derivatives .

Advanced: How can researchers validate the purity of synthesized batches, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • HPLC-MS: Use C18 columns (ACN/water + 0.1% formic acid) to achieve >95% purity. Monitor for ester hydrolysis byproducts (e.g., ethyl alcohol peaks) .
  • Elemental Analysis: Match calculated vs. observed C/H/N (±0.4% tolerance) .
  • Pharmacological Thresholds: ≥98% purity for in vivo studies; ≥95% for preliminary in vitro screens .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Reactant of Route 2
sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

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